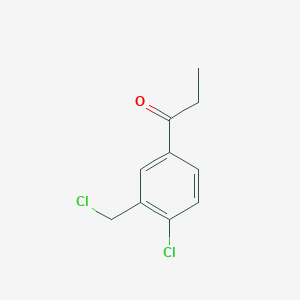
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of phenylpropanone and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one typically involves the chlorination of 4-chlorophenylpropanone. This can be achieved through the reaction of 4-chlorophenylpropanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
化学反应分析
Types of Reactions
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1-(4-Chloro-3-(chloromethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(4-Chloro-3-(chloromethyl)phenyl)butan-1-one: Similar structure but with a butanone group instead of propanone
Uniqueness
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is unique due to its specific reactivity and the presence of both chloromethyl and propanone groups, which allow for diverse chemical transformations and applications .
属性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
1-[4-chloro-3-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |
InChI 键 |
KMKMIRSFWVWXJI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















